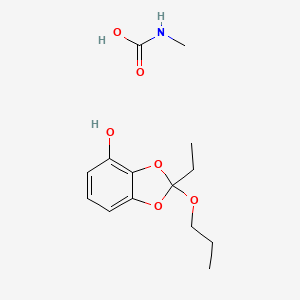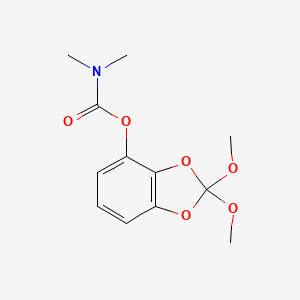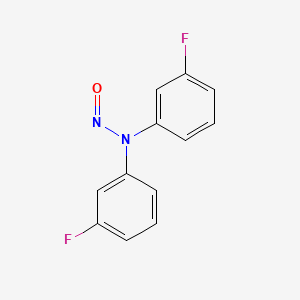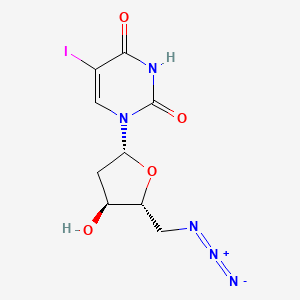
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound that features a benzodioxole ring, an ethyl group, a propoxy group, and a methylcarbamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxole ring This can be achieved through the condensation of catechol with ethylene glycol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or alkyl halides (e.g., R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-1,3-benzodioxol-4-ol: Lacks the propoxy and methylcarbamic acid groups.
2-Propoxy-1,3-benzodioxol-4-ol: Lacks the ethyl and methylcarbamic acid groups.
1,3-Benzodioxol-4-ol: The simplest form, lacking both the ethyl, propoxy, and methylcarbamic acid groups.
Uniqueness
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to the presence of both the ethyl and propoxy groups, as well as the methylcarbamic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61083-28-1 |
|---|---|
Formule moléculaire |
C14H21NO6 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
2-ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C12H16O4.C2H5NO2/c1-3-8-14-12(4-2)15-10-7-5-6-9(13)11(10)16-12;1-3-2(4)5/h5-7,13H,3-4,8H2,1-2H3;3H,1H3,(H,4,5) |
Clé InChI |
ADELQJLEEXVIJP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(OC2=CC=CC(=C2O1)O)CC.CNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)




![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)


